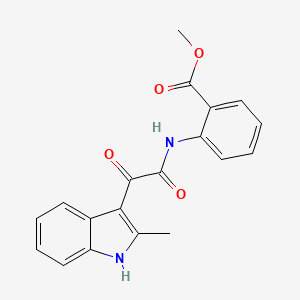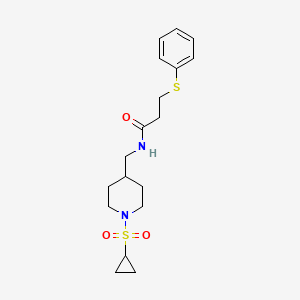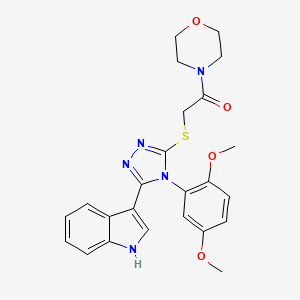
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate is a chemical compound that is commonly used in scientific research. This compound is a member of the organophosphate family and is often used as a pesticide. However, it has also been found to have potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate is not fully understood. However, it is thought to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can lead to overstimulation of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and not fully understood. However, it has been found to have a number of effects on the body, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate in lab experiments is its potent antitumor activity. Additionally, it has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. However, there are also limitations to its use. The compound is highly toxic and can be dangerous if not handled properly. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects on the body.
Direcciones Futuras
There are a number of future directions for research on 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate. One area of research is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the body. Finally, there is a need for research into the safety of the compound and its potential for environmental toxicity.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. While its mechanism of action is not fully understood, it has been found to have antitumor, antiviral, and antibacterial properties. However, its use in lab experiments is limited by its toxicity and the need for further research into its effects on the body. There are a number of future directions for research on the compound, including the development of new drugs and further investigation into its safety and environmental impact.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate can be achieved through a multi-step process. The first step involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. The next step involves the reaction of 4-fluorophenylacetyl chloride with diethylphosphite to form 4-fluorophenylacetyl diethylphosphonate. Finally, the compound is fluorinated with elemental fluorine to form this compound.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor activity and has been shown to inhibit the growth of various cancer cells. Additionally, it has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKRJJOWTIARCK-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)


![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)

![1-(3-{3-[4-(4-Methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoyl)-4-phenylpiperazine](/img/structure/B2952307.png)
![N-[3-[3-(Trifluoromethyl)phenyl]cyclobutyl]oxirane-2-carboxamide](/img/structure/B2952308.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]acetamide](/img/structure/B2952313.png)
